Boc-Phe(3-F)-OH

Catalog No.
S778936
CAS No.
114873-01-7
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-F)-OH

CAS Number

114873-01-7

Product Name

Boc-Phe(3-F)-OH

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

FPCCREICRYPTTL-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Synonyms

114873-01-7;Boc-Phe(3-F)-OH;Boc-L-3-Fluorophenylalanine;Boc-3-fluoro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoicacid;BOC-L-3-FLUOROPHE;SBB064547;N-BOC-3-FLUORO-L-PHENYLALANINE;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid;Boc-L-phe(3-F)-OH;3-FLUORO-L-PHENYLALANINE,N-BOCPROTECTED;(S)-N-(TERT-BUTOXYCARBONYL)-3-FLUOROPHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONICACID;BOC-3-FLUORO-L-PHE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-fluorophenyl)propanoicacid;(2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)PropanoicAcid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;AC1MC19C;AC1Q1MS2;Boc-D-3-Fluorophenylalanine;BOC-M-FLUORO-PHE-OH;14996_ALDRICH;SCHEMBL478595;BOC-L-3-FLUORO-PHE-OH;14996_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O

Peptide Synthesis:

Boc-3-fluoro-L-phenylalanine is a valuable building block in peptide synthesis due to the presence of the Boc protecting group, which allows for selective manipulation of other functionalities within the peptide chain. The fluorine atom can introduce unique properties like altered hydrophobicity and hydrogen bonding, potentially influencing the peptide's conformation and interaction with other molecules. This makes it a valuable tool for studying protein-protein interactions and designing functional peptides with specific activities [].

Protein Crystallography:

The incorporation of Boc-3-fluoro-L-phenylalanine into proteins can be beneficial for protein crystallography. The presence of the fluorine atom can improve the diffraction quality of protein crystals, facilitating the determination of protein structures at high resolution [, ]. This information is crucial for understanding protein function and designing new drugs.

Enzyme Inhibition Studies:

Replacing the natural L-phenylalanine with Boc-3-fluoro-L-phenylalanine in specific positions of an enzyme substrate can be a valuable strategy for studying enzyme activity and designing enzyme inhibitors. The altered electronic properties and steric hindrance introduced by the fluorine atom can affect the binding affinity of the substrate to the enzyme's active site, providing insights into enzyme mechanisms and potential drug targets [].

Investigation of Protein Folding and Stability:

The introduction of Boc-3-fluoro-L-phenylalanine into proteins can be used to probe protein folding and stability. The unique properties of the fluorine atom can influence the protein's folding pathway and stability, allowing researchers to understand the factors that govern these processes []. This knowledge is essential for developing new protein-based therapeutics.

Boc-3-fluoro-L-phenylalanine, also known as Boc-Phe(3-F)-OH, is a synthetic derivative of the natural amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom substituted at the 3rd position on the phenyl ring. This modification introduces unique properties that enhance its utility in peptide synthesis and biological studies. The compound has a molecular formula of C11H14FNO2 and a molecular weight of approximately 215.24 g/mol .

  • Hydrogen Bonding: Fluorine can participate in weak hydrogen bonding, potentially affecting the peptide's conformation and interaction with other molecules [].
  • Hydrophobicity: Fluorine can slightly increase the hydrophobicity of the peptide, influencing its interaction with biological membranes [].
  • Electronic Effects: The electron-withdrawing nature of fluorine can subtly change the electronic properties of the surrounding atoms in the peptide, potentially affecting its interactions with other molecules.

Boc-Phe(3-F)-OH is involved in several key reactions relevant to peptide synthesis:

  • Peptide Bond Formation: The Boc group can be selectively removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids.
  • Fluorine Substitution Effects: The presence of the fluorine atom can modify hydrophobicity and hydrogen bonding capabilities, influencing peptide conformation and interactions with other molecules .
  • Enzyme Activity Studies: Substituting L-phenylalanine with Boc-Phe(3-F)-OH in enzyme substrates can provide insights into enzyme mechanisms by altering binding affinities.

Boc-Phe(3-F)-OH exhibits significant biological activity due to its structural modifications:

  • Protein Crystallography: The fluorine atom enhances the diffraction quality of protein crystals, aiding in high-resolution structure determination.
  • Protein Stability and Folding: The unique properties of the fluorine atom influence protein folding pathways and stability, which are crucial for understanding protein function and developing therapeutics .
  • Potential Drug Design: Its ability to modify enzyme interactions makes it a valuable tool for designing enzyme inhibitors and studying protein-protein interactions.

The synthesis of Boc-Phe(3-F)-OH typically involves the following steps:

  • Protection of Amino Group: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.
  • Fluorination: The introduction of fluorine at the 3rd position on the phenyl ring can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor or similar reagents.
  • Purification: The product is purified using techniques such as column chromatography to obtain high purity levels necessary for research applications .

Boc-Phe(3-F)-OH has diverse applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Drug Development: Its unique properties make it useful in designing drugs targeting specific biological pathways.
  • Biophysical Studies: Researchers utilize it to study protein folding, stability, and interactions in biochemical pathways .

Studies involving Boc-Phe(3-F)-OH focus on its interactions within biological systems:

  • Enzyme Binding Studies: By replacing natural amino acids with Boc-Phe(3-F)-OH, researchers can assess changes in binding affinities and catalytic efficiencies.
  • Protein Interaction Analysis: The compound aids in probing protein-protein interactions, providing insights into cellular mechanisms and potential therapeutic targets .

Boc-Phe(3-F)-OH shares similarities with other modified phenylalanines but stands out due to its unique fluorination. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Boc-L-PhenylalanineStandard L-phenylalanine with a Boc groupNo fluorine substitution; baseline for comparison
Boc-Phe(3-CF3)-OHFluorinated at the 3rd position with trifluoromethyl groupIncreased hydrophobicity; different electronic effects
Boc-Phe(4-F)-OHFluorinated at the 4th positionDifferent steric hindrance; affects binding differently
Boc-Phe(2-F)-OHFluorinated at the 2nd positionAlters hydrogen bonding capabilities

Boc-Phe(3-F)-OH's incorporation of fluorine at the 3rd position allows for distinct alterations in hydrophobicity and hydrogen bonding compared to its analogs, making it particularly valuable for specific applications in peptide chemistry and biological research .

XLogP3

2.6

Wikipedia

Boc-L-3-Fluorophenylalanine
(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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